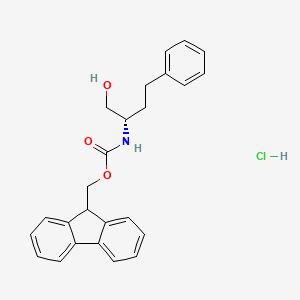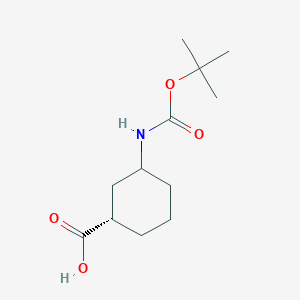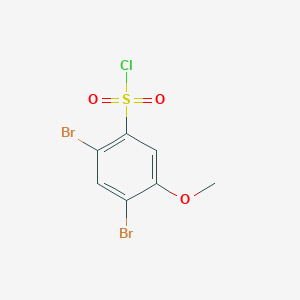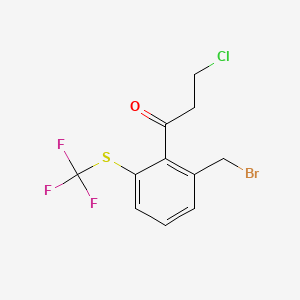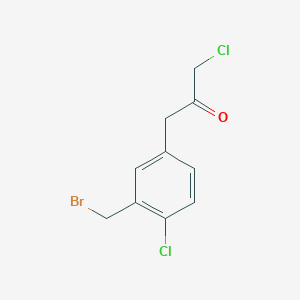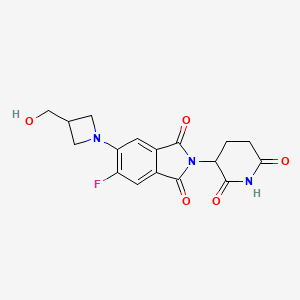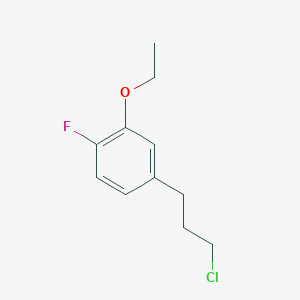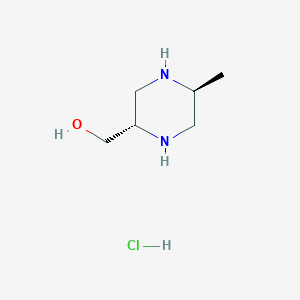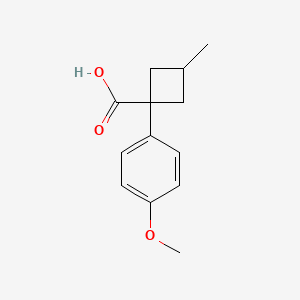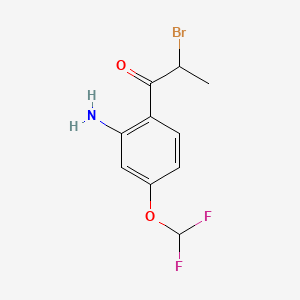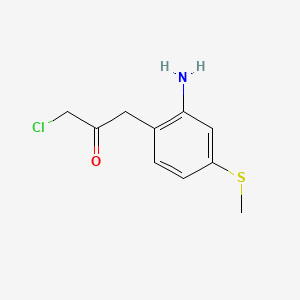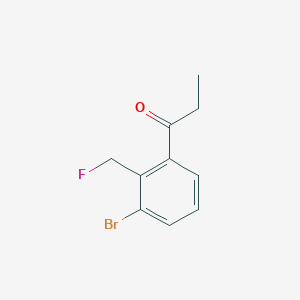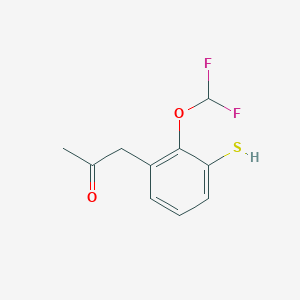![molecular formula C12H17NO B14051648 [1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
[1-(1-Phenylethyl)azetidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1-Phenylethyl)azetidin-2-yl]methanol: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a phenylethyl group and a hydroxymethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Phenylethyl)azetidin-2-yl]methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via nucleophilic substitution reactions using appropriate phenylethyl halides.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(1-Phenylethyl)azetidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions and reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring or the phenylethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azetidines or phenylethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [1-(1-Phenylethyl)azetidin-2-yl]methanol is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Biological Studies: The compound is used in biological studies to investigate the effects of azetidine derivatives on cellular processes and enzyme activities.
Medicine:
Drug Development: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive compounds.
Industry:
Material Science: The compound is used in the development of novel materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [1-(1-Phenylethyl)azetidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The phenylethyl group and the azetidine ring contribute to the compound’s binding affinity and specificity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
- [1-(1-Phenylethyl)azetidin-2-yl]methanol
- [1-(1-Phenylethyl)azetidin-2-yl]ethanol
- [1-(1-Phenylethyl)azetidin-2-yl]propane
Comparison:
- Structural Differences: The primary difference between these compounds lies in the length and nature of the alkyl chain attached to the azetidine ring.
- Chemical Properties: These structural variations result in differences in chemical reactivity, solubility, and stability.
- Biological Activity: The biological activity of these compounds may vary based on their ability to interact with specific molecular targets and their pharmacokinetic properties.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
[1-(1-phenylethyl)azetidin-2-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(13)9-14/h2-6,10,12,14H,7-9H2,1H3 |
InChI-Schlüssel |
SGRAGOJBNDVNBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCC2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


